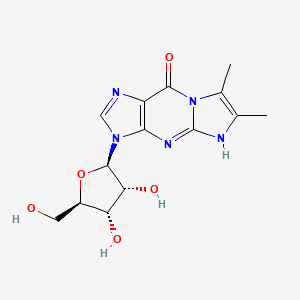

Isowyosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isowyosine, also known as imG2, is a derivative of wyosine found in transfer RNA (tRNA) of certain archaea. It is a tricyclic imidazopurine derivative located at position 37, adjacent to the anticodon of phenylalanine-specific tRNA. This compound plays a crucial role in stabilizing codon-anticodon pairings during protein synthesis, thereby preventing ribosomal frameshifting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of isowyosine involves several enzymatic steps. In archaea, the intermediate compound 4-demethylwyosine (imG-14) undergoes N1-methylation and C7-methylation catalyzed by a bifunctional methyltransferase enzyme, leading to the formation of this compound . The specific enzymes involved in this process are unique to archaea and have no homologs in eukaryotes .

Industrial Production Methods

Currently, there are no industrial production methods for this compound as it is primarily studied in the context of its natural occurrence in tRNA. The focus remains on understanding its biosynthesis and functional role in archaea .

Chemical Reactions Analysis

Types of Reactions

Isowyosine undergoes methylation reactions during its biosynthesis. The key reactions include:

N1-methylation: Addition of a methyl group to the nitrogen atom at position 1 of guanosine.

C7-methylation: Addition of a methyl group to the carbon atom at position 7 of 4-demethylwyosine.

Common Reagents and Conditions

The methylation reactions are catalyzed by specific methyltransferase enzymes. The conditions for these reactions are typically physiological, occurring within the cellular environment of archaea .

Major Products Formed

The major product formed from these reactions is this compound, which can further undergo methylation to form 7-methylwyosine (mimG) in certain archaeal species .

Scientific Research Applications

Isowyosine and its derivatives have several scientific research applications:

Chemistry: Studying the biosynthesis pathways of wyosine derivatives helps in understanding complex enzymatic reactions and the evolution of tRNA modifications

Biology: This compound plays a critical role in maintaining the stability of codon-anticodon interactions during protein synthesis, which is essential for accurate translation of genetic information

Medicine: Understanding the role of this compound in tRNA can provide insights into the mechanisms of genetic diseases caused by errors in protein synthesis

Industry: While industrial applications are limited, the study of this compound can contribute to the development of biotechnological tools for genetic engineering and synthetic biology

Mechanism of Action

Isowyosine exerts its effects by stabilizing the codon-anticodon pairings in the ribosomal decoding site. This stabilization prevents ribosomal frameshifting, ensuring accurate translation of the genetic code into proteins. The molecular targets involved in this process are the tRNA and the ribosome .

Comparison with Similar Compounds

Isowyosine is unique among wyosine derivatives due to its specific methylation pattern. Similar compounds include:

Wyosine (imG): A precursor in the biosynthesis of this compound.

Wybutosine (yW): Found in eukaryotic tRNA, formed through a different biosynthetic pathway.

7-Methylwyosine (mimG): A further methylated derivative of this compound found in certain archaea

This compound’s uniqueness lies in its specific enzymatic synthesis and its role in archaea, which distinguishes it from other wyosine derivatives found in eukaryotes .

Properties

Molecular Formula |

C14H17N5O5 |

|---|---|

Molecular Weight |

335.32 g/mol |

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9-,10-,13-/m1/s1 |

InChI Key |

BINGDNLMMYSZFR-QYVSTXNMSA-N |

Isomeric SMILES |

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C |

Canonical SMILES |

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)